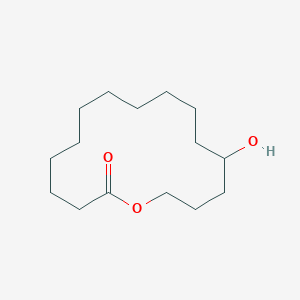

13-Hydroxy-oxacyclohexadecan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

32539-79-0 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

13-hydroxy-oxacyclohexadecan-2-one |

InChI |

InChI=1S/C15H28O3/c16-14-10-7-5-3-1-2-4-6-8-12-15(17)18-13-9-11-14/h14,16H,1-13H2 |

InChI Key |

FDGKLOJAQCXSKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)OCCCC(CCCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

What is ω-Pentadecalactone?

An In-depth Technical Guide to ω-Pentadecalactone for Researchers and Drug Development Professionals

Introduction

ω-Pentadecalactone, also known as 15-hydroxypentadecanoic acid lactone or Exaltolide®, is a macrocyclic lactone naturally found in sources like angelica root oil.[1][2] It is widely recognized for its pleasant, musk-like aroma, which has led to its extensive use as a fragrance ingredient in cosmetics and perfumes.[3][4] Beyond its olfactory properties, ω-pentadecalactone has garnered significant attention in the scientific community as a versatile monomer for the synthesis of biodegradable and biocompatible polyesters.[3][5] These polymers, particularly poly(ω-pentadecalactone) (PPDL), exhibit promising characteristics for applications in materials science and drug development, including the formulation of sustained-release drug delivery systems.[6][7] This technical guide provides a comprehensive overview of ω-pentadecalactone, focusing on its chemical and physical properties, synthesis of its corresponding polymer, and its applications relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

ω-Pentadecalactone is a white, crystalline solid at room temperature with a characteristic sweet, musky odor.[2][4] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₈O₂ | [3] |

| Molecular Weight | 240.39 g/mol | [3] |

| CAS Number | 106-02-5 | [3] |

| Appearance | White solid | [3] |

| Melting Point | 34-38 °C | [1] |

| Boiling Point | 136-138 °C | [3] |

| Density | 0.918 g/mL at 25 °C | [1][8] |

| Solubility | Soluble in alcohol and dipropylene glycol; Insoluble in water. | [2] |

| Flash Point | 160 °C (closed cup) | [1] |

Synthesis of Poly(ω-pentadecalactone)

Poly(ω-pentadecalactone) (PPDL) is primarily synthesized through Ring-Opening Polymerization (ROP) of the ω-pentadecalactone monomer. This process can be achieved through various catalytic methods, including enzymatic and metal-catalyzed polymerizations.

Experimental Protocols

Enzymatic ROP offers a green and biocompatible route to PPDL synthesis, often utilizing lipases as catalysts.

-

Materials:

-

ω-Pentadecalactone (monomer)

-

Immobilized lipase (e.g., Novozym-435, Candida antarctica lipase B)

-

Toluene (solvent)

-

Dry nitrogen atmosphere

-

-

Procedure:

-

In a dried reaction flask equipped with a magnetic stirrer and under a dry nitrogen atmosphere, dissolve a known quantity of ω-pentadecalactone in toluene.

-

Add the immobilized lipase to the monomer solution. The enzyme-to-monomer ratio can be varied to optimize the polymerization.

-

The reaction mixture is heated to a specific temperature (e.g., 80°C) and stirred for a designated period (e.g., 6 hours).[3]

-

After the reaction, the enzyme is removed by filtration.

-

The polymer is precipitated by adding a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to yield poly(ω-pentadecalactone).

-

Metal-based catalysts are also effective for the ROP of ω-pentadecalactone, often leading to high molecular weight polymers.

-

Materials:

-

ω-Pentadecalactone (monomer)

-

1,4-Butanediol (initiator)

-

Dibutyltin dilaurate (catalyst)

-

-

Procedure:

-

In a dried round-bottom flask equipped with a calcium chloride tube, combine ω-pentadecalactone, 1,4-butanediol, and dibutyltin dilaurate.[5]

-

The molar ratio of monomer to initiator can be adjusted to control the polymer's molecular weight.[5]

-

The reaction mixture is heated to 100°C and maintained at this temperature for an extended period (e.g., 48 hours) with constant stirring.[5]

-

After cooling to room temperature, the solidified polymer is obtained and can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

-

Applications in Drug Development

The biodegradable and biocompatible nature of PPDL and its copolymers makes them highly attractive for various applications in drug development, particularly in the field of drug delivery.

Sustained-Release Nanoparticles

Copolymers of ω-pentadecalactone, such as PEG-poly(ω-pentadecalactone-co-p-dioxanone), have been successfully formulated into nanoparticles for the sustained release of therapeutic agents.[6] These nanoparticles can encapsulate drugs and release them over extended periods, which is particularly beneficial for localized therapies, such as in the treatment of brain tumors.[6]

Biodegradable Microspheres

Enzymatically synthesized copolymers of ω-pentadecalactone have been used to produce biodegradable microspheres via an emulsion solvent evaporation method.[9] These microspheres have the potential to be loaded with drugs for modified-release drug delivery applications.[9] The surface morphology of these microspheres, which can be smooth or porous, can be controlled by adjusting manufacturing parameters, offering a way to modulate drug release kinetics.[9]

Visualizations

Experimental Workflow: Enzymatic ROP of ω-Pentadecalactone

Caption: Workflow for the enzymatic synthesis of poly(ω-pentadecalactone).

Experimental Workflow: Nanoparticle Formulation for Drug Delivery

Caption: Workflow for formulating drug-loaded PPDL copolymer nanoparticles.

Logical Relationships of ω-Pentadecalactone Applications

Caption: Relationship between ω-pentadecalactone and its applications.

Safety and Toxicology

ω-Pentadecalactone has been reviewed for its safety as a fragrance ingredient.[9] Toxicological and dermatological data, including acute toxicity, skin irritation, and sensitization, have been evaluated.[9] It is not considered to be phototoxic or photoallergenic.[6] For detailed safety information, it is recommended to consult the specific material safety data sheets (MSDS) and relevant toxicological reviews.

Conclusion

ω-Pentadecalactone is a multifaceted molecule with established use in the fragrance industry and burgeoning potential in the fields of materials science and drug development. Its ability to be polymerized into biodegradable and biocompatible polyesters opens up a wide array of possibilities for creating advanced drug delivery systems and medical devices. The synthetic versatility of poly(ω-pentadecalactone) and its copolymers allows for the tuning of their properties to meet specific therapeutic needs. As research in this area continues, ω-pentadecalactone-based polymers are poised to become increasingly important materials in the development of innovative healthcare solutions.

References

- 1. Biodegradable PEG-poly(ω-pentadecalactone-co-p-dioxanone) Nanoparticles for Enhanced and Sustained Drug Delivery to Treat Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjps.org [cjps.org]

- 3. Synthesis of poly(ω-pentadecalactone) using Lipase Immobilized onto a Renewable Carrier, Rice husk ash and their Characterization - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. enzymatic-synthesis-and-evaluation-of-new-novel-pentadecalactone-polymers-for-the-production-of-biodegradable-microspheres - Ask this paper | Bohrium [bohrium.com]

- 6. Biodegradable PEG-poly(ω-pentadecalactone-co-p-dioxanone) nanoparticles for enhanced and sustained drug delivery to treat brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Enzymatic synthesis and evaluation of new novel omega-pentadecalactone polymers for the production of biodegradable microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentadecanolide: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecanolide, also known as ω-pentadecalactone or by trade names such as Exaltolide®, is a macrocyclic lactone renowned for its distinct and persistent musk-like aroma.[1] This colorless, crystalline solid (melting point 34-38 °C) is a valued ingredient in the fragrance and flavor industries, serving as a high-quality substitute for animal-derived musk.[1][2] Beyond its olfactory properties, cyclopentadecanolide and related macrocyclic lactones have garnered interest for their potential biological activities. This technical guide provides an in-depth overview of the natural sources of cyclopentadecanolide, its occurrence with available quantitative data, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Occurrence

Cyclopentadecanolide is found in trace amounts in various plant and animal sources. Its biosynthesis in these organisms is a complex process, and the compound often co-occurs with other structurally related macrocyclic lactones.

Plant Kingdom

The primary plant sources of cyclopentadecanolide are concentrated in the essential oils of specific species.

-

Angelica archangelica L. (Angelica Root Oil): The essential oil extracted from the roots and seeds of Angelica archangelica is a well-documented natural source of cyclopentadecanolide.[1][3] The compound is a significant contributor to the oil's characteristic musky scent.[1] Quantitative analysis has shown that the concentration of macrocyclic lactones, including cyclopentadecanolide, is higher in the root oil compared to the seed oil.[3]

-

Malania oleifera Chum: While not a direct source of cyclopentadecanolide, the oil from the fruits of Malania oleifera is rich in 15-tetracosenoic acid (nervonic acid), which serves as a valuable precursor for the chemical synthesis of cyclopentadecanolide.[5] This highlights the potential of leveraging natural resources for the semi-synthesis of this important fragrance compound.

Animal Kingdom

The occurrence of cyclopentadecanolide itself in the animal kingdom is not as clearly documented as its ketone analog, cyclopentadecanone.

-

Muskrat (Ondatra zibethicus): The scent glands of the male North American muskrat are known to secrete musk, which contains a variety of volatile compounds, including macrocyclic ketones like cyclopentadecanone.[6][7] While structurally related and also possessing a musk odor, cyclopentadecanone is a ketone, not a lactone. The seasonal development of these glands and the secretion of musk are regulated by testosterone.[7]

Microbial World

While the microbial production of various flavor and fragrance compounds is an active area of research, specific microorganisms that naturally produce cyclopentadecanolide are not prominently documented in scientific literature. However, microbial transformation processes can be employed to synthesize such compounds.[5]

Quantitative Data on Cyclopentadecanolide Occurrence

The concentration of cyclopentadecanolide in natural sources can vary significantly based on factors such as the plant part, geographical location, and harvesting time. The following table summarizes the available quantitative data for Angelica archangelica.

| Natural Source | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Angelica archangelica L. | Root | Pentadecano-15-lactone | 1.3% (total macrocyclic lactones) | [3] |

| Angelica archangelica L. | Seed | Pentadecano-15-lactone | 0.4% (total macrocyclic lactones) | [3] |

| Angelica archangelica L. | Root (highest boiling fraction) | Pentadecano-15-lactone | 3.5% | [3] |

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of cyclopentadecanolide from Angelica archangelica root, based on established techniques for essential oil analysis.

Extraction of Essential Oil by Steam Distillation

This protocol is adapted from standard methods for essential oil extraction from plant materials.

1. Sample Preparation:

- Freshly harvested roots of Angelica archangelica are thoroughly washed to remove soil and debris.

- The cleaned roots are then coarsely chopped or ground to increase the surface area for efficient extraction.

2. Steam Distillation Apparatus Setup:

- A Clevenger-type apparatus is assembled for steam distillation.

- The ground root material is placed in the distillation flask with a sufficient amount of distilled water.

3. Distillation Process:

- The mixture is heated to boiling. The steam and volatile compounds, including cyclopentadecanolide, will rise and pass into the condenser.

- The condensate (hydrosol and essential oil) is collected in the separator.

- The distillation is continued for a period of 3-4 hours to ensure complete extraction of the volatile components.

4. Essential Oil Collection and Drying:

- The upper layer of essential oil is carefully separated from the hydrosol.

- The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

- The dried oil is stored in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for identifying and quantifying cyclopentadecanolide in the extracted essential oil.

1. GC-MS System and Conditions:

- Gas Chromatograph: An Agilent 8890 GC system or equivalent.

- Mass Spectrometer: An Agilent 5977C GC/MSD system or equivalent.

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: 3°C/min to 240°C.

- Hold at 240°C for 10 minutes.

- MS Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

2. Sample and Standard Preparation:

- Sample Solution: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 µL/mL).

- Standard Solution: A certified reference standard of cyclopentadecanolide is prepared in the same solvent at a series of known concentrations to create a calibration curve.

3. Injection and Analysis:

- 1 µL of the prepared sample or standard solution is injected into the GC-MS system in splitless mode.

- The data is acquired using the instrument's software.

4. Data Analysis and Quantification:

- Identification: The cyclopentadecanolide peak in the sample chromatogram is identified by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of cyclopentadecanolide will show a characteristic fragmentation pattern.

- Quantification: The peak area of the identified cyclopentadecanolide is measured. The concentration in the sample is determined by using the calibration curve generated from the standard solutions. The final concentration is expressed as a percentage of the total essential oil.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the extraction and analysis of cyclopentadecanolide from Angelica archangelica root.

Conclusion

Cyclopentadecanolide is a naturally occurring macrocyclic lactone with significant importance in the fragrance and flavor industries. While its presence is confirmed in several plant species, particularly Angelica archangelica, quantitative data remains limited for many sources. The provided experimental protocols for steam distillation and GC-MS analysis offer a robust framework for researchers to extract and quantify this compound from natural matrices. Further research into the microbial production and potential biological activities beyond its sensory properties could unveil new applications for this fascinating molecule.

References

- 1. Cyclopentadecanolide - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 14-Methylpentadecano-15-lactone (muscolide): a new macrocyclic lactone from the oil of Angelica archangelica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Imaging of Lipids in the Scent Glands of Muskrat (Ondatra zibethicus) in Different Reproductive Statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Musk gland seasonal development and musk secretion are regulated by the testis in muskrat (Ondatra zibethicus) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Allure of a Molecule: A Technical Guide to the Discovery and History of Exaltolide

Introduction: In the intricate world of fragrance chemistry, few molecules possess the historical significance and enduring appeal of Exaltolide® (Pentadecanolide). A quintessential macrocyclic musk, its discovery fundamentally altered the understanding of large-ring molecular structures and provided the perfume industry with a stable, elegant, and powerful fixative that remains a cornerstone of modern perfumery. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic evolutions of Exaltolide, tailored for researchers, chemists, and professionals in the fields of fragrance and drug development.

Discovery and Natural Occurrence

Exaltolide, chemically known as pentadecanolide or oxacyclohexadecan-2-one, was first identified in 1926. It exists in trace amounts in the essential oil of Angelica root (Angelica archangelica) and the seeds of Ambrette (Abelmoschus moschatus).[1][2] Its discovery was contemporaneous with the groundbreaking work of Croatian chemist Leopold Ružička on other macrocyclic musk compounds, namely muscone and civetone, which he successfully identified in 1926.[3] This period marked a turning point in chemistry, as Ružička's structural elucidation of these large 15- and 17-membered rings effectively disproved the prevailing theory that rings with more than eight members were too strained to exist.[3] This pioneering work in macrocyclic chemistry would earn him the Nobel Prize in Chemistry in 1939.[3] The trade name Exaltolide® was registered and protected by the Swiss fragrance company Firmenich in 1949 and has since become synonymous with this elegant musk.[2]

Foundational Synthetic Methodologies

The challenge following the discovery of macrocyclic musks was their synthesis. The low abundance in natural sources made extraction impractical for commercial use. Early synthetic chemistry, therefore, focused on two primary challenges: forming a large ring without inducing polymerization and functionalizing a long aliphatic chain.

The Ruzicka Large-Ring Synthesis

Leopold Ružička developed one of the first general methods for synthesizing large-ring ketones, which was conceptually foundational for macrocycle chemistry.[4] The classic Ruzicka synthesis involves the high-temperature pyrolysis of thorium or calcium salts of long-chain dicarboxylic acids to yield a cyclic ketone.[4] While primarily used for ketones like civetone and muscone, the underlying principle of intramolecular cyclization of a long, bifunctional chain was a critical conceptual leap.

Ziegler-Ruggli High Dilution Principle

The primary obstacle in forming large rings is that the two reactive ends of a single long molecule are statistically less likely to find each other than they are to react with the end of another molecule, leading to linear polymers. The Ziegler-Ruggli high dilution principle, a cornerstone of macrocyclic synthesis, addresses this challenge directly.

By conducting the cyclization reaction at very low concentrations (typically ~1 mM), the probability of intermolecular reactions is drastically reduced, favoring the desired intramolecular ring-closing reaction.[2] This is often achieved by the slow addition of the precursor (in this case, 15-hydroxypentadecanoic acid) to a large volume of solvent, ensuring the concentration of the reactant remains vanishingly low throughout the process.

Logical Workflow: High Dilution Lactonization

Caption: Workflow for the Ziegler-Ruggli high dilution lactonization.

Depolymerization of Polyesters

A clever and historically significant industrial method for producing macrocyclic lactones was developed based on the principles of polymer chemistry, most notably by Wallace Carothers at DuPont in the 1930s.[2][4] This method relies on the equilibrium between linear polyesters and their corresponding cyclic monomers and oligomers.

The process involves two main stages:

-

Polymerization: 15-hydroxypentadecanoic acid is polymerized to form a linear polyester with a moderate molecular weight.

-

Depolymerization: The polyester is then heated under high vacuum in the presence of a transesterification catalyst (e.g., stannous chloride or other metal salts). At high temperatures, the polymer chain can "bite back," leading to the formation of the thermodynamically stable, strain-free 16-membered cyclic monomer (Exaltolide). The high vacuum is crucial as it allows the more volatile monomeric lactone to be continuously distilled out of the reaction mixture, shifting the equilibrium towards depolymerization.

Modern Synthetic Methodology: Ring-Closing Metathesis (RCM)

The advent of olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of cyclic molecules, including Exaltolide. Ring-Closing Metathesis (RCM) provides a highly efficient and functional-group-tolerant route to macrocycles. The first reported RCM synthesis of an Exaltolide precursor was by Dider Villemin in 1980.

The general strategy involves synthesizing a linear ester precursor containing two terminal double bonds. This diene is then treated with a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, which mediates the intramolecular cyclization.

Experimental Workflow: Synthesis of Exaltolide via RCM

Caption: A representative three-step workflow for modern Exaltolide synthesis via RCM.

Comparative Analysis of Synthetic Routes

The evolution of synthetic methods for Exaltolide reflects broader trends in organic chemistry, moving from brute-force physical methods to elegant, catalyst-driven transformations.

| Parameter | Depolymerization of Polyesters | High-Dilution Lactonization | Ring-Closing Metathesis (RCM) |

| Principle | Polymer-Monomer Equilibrium | Kinetically Favoring Intramolecular Cyclization | Catalytic Olefin Metathesis |

| Starting Material | 15-Hydroxypentadecanoic Acid | 15-Hydroxypentadecanoic Acid | ω-Unsaturated Acid & Alcohol |

| Key Conditions | High Temperature (>250°C), High Vacuum, Catalyst (e.g., SnCl₂) | High Dilution (~0.001 M), Slow Addition, Reflux | Ruthenium Catalyst (e.g., Grubbs II), Inert Atmosphere |

| Typical Yields | Moderate to Good (Industrially Optimized) | Low to Moderate | Good to Excellent (>70%) |

| Advantages | Industrially scalable, uses a single precursor. | Conceptually straightforward, avoids polymerization. | High yields, excellent functional group tolerance, modular. |

| Disadvantages | Requires specialized high-vacuum/high-temp equipment. | Requires vast solvent volumes, slow reaction times. | Cost of catalyst, requires multi-step precursor synthesis. |

Detailed Experimental Protocols

Protocol: Representative Ring-Closing Metathesis (RCM) Synthesis

The following is a representative, generalized protocol for the synthesis of Exaltolide via RCM, based on common laboratory procedures.

Step A: Synthesis of 5-Hexenyl 10-Undecenoate (Diene Precursor)

-

To a solution of 10-undecenoic acid (1.0 eq) and 5-hexen-1-ol (1.1 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter the mixture to remove the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the diene ester.

Step B: Ring-Closing Metathesis

-

In a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the diene ester from Step A in degassed, anhydrous dichloromethane or toluene to a concentration of 0.01 M.

-

Add the Grubbs 2nd Generation catalyst (2-5 mol%).

-

Heat the mixture to reflux (approx. 40 °C for DCM) and monitor the reaction by TLC or GC-MS. The reaction is driven by the release of ethylene gas.

-

Upon completion (typically 4-12 hours), cool the reaction and quench by adding a few drops of ethyl vinyl ether.

-

Concentrate the solvent and purify the resulting unsaturated macrocyclic lactone by column chromatography.

Step C: Hydrogenation to Exaltolide

-

Dissolve the unsaturated lactone from Step B in ethanol or ethyl acetate.

-

Add Palladium on Carbon (Pd/C, 10 wt. %) catalyst.

-

Purge the flask with hydrogen gas (H₂) and maintain a positive pressure with a balloon or hydrogenator.

-

Stir vigorously at room temperature until the reaction is complete (monitored by the disappearance of the starting material).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and rinse with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, Exaltolide, which can be further purified by distillation or recrystallization.

Conclusion

The journey of Exaltolide, from its discovery in trace natural quantities to its efficient, catalyst-driven modern synthesis, encapsulates over a century of progress in organic chemistry. The initial challenges of macrocycle synthesis were overcome by the physical principles of high-dilution and depolymerization, enabling its first commercial applications. The subsequent development of ring-closing metathesis has provided a versatile and high-yielding route, cementing Exaltolide's place as an indispensable tool for the fragrance industry. Its history serves as a compelling case study in the interplay between fundamental chemical theory, synthetic innovation, and industrial application.

References

- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]

- 4. Ring Closing Metathesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Physical Properties of 15-Hydroxypentadecanoic Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoic acid lactone, a macrocyclic lactone, is a versatile molecule with significant applications in the fragrance and flavor industries. Also known by synonyms such as Pentadecanolide, Exaltolide®, and Cyclopentadecanolide, its characteristic musky scent has made it a valuable synthetic substitute for natural musk.[1][2] Beyond its olfactory properties, recent research has begun to explore the biological activities of related musk compounds, revealing interactions with key cellular signaling pathways. This technical guide provides an in-depth overview of the physical properties of 15-Hydroxypentadecanoic acid lactone, detailed experimental protocols for their determination, and an exploration of the signaling pathways influenced by the closely related compound, Muscone.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 15-Hydroxypentadecanoic acid lactone are summarized in the tables below. These properties are crucial for its application in various formulations and for understanding its behavior in different environments.

Table 1: General Properties of 15-Hydroxypentadecanoic Acid Lactone

| Property | Value | References |

| Chemical Name | oxacyclohexadecan-2-one | [3][4] |

| Synonyms | 15-Pentadecanolide, Exaltolide, Cyclopentadecanolide | [2][5][6] |

| CAS Number | 106-02-5 | [3][5][7] |

| Molecular Formula | C₁₅H₂₈O₂ | [4][5][7] |

| Molecular Weight | 240.38 g/mol | [3][8] |

| Appearance | White to pale yellow crystalline solid | [5][7][9] |

| Odor | Musky, sweet, animalic, powdery | [1][4][5] |

Table 2: Physicochemical Data of 15-Hydroxypentadecanoic Acid Lactone

| Property | Value | Conditions | References |

| Melting Point | 34-38 °C | [8] | |

| Boiling Point | 137 °C | at 2 mmHg | [7][8] |

| 315 °C | at 760 mmHg | [5] | |

| Density | 0.918 g/mL | at 25 °C | [8] |

| Refractive Index | 1.4669 | at 33 °C | [7] |

| Vapor Pressure | 0.0003 hPa | at 20 °C | [7] |

| Flash Point | >110 °C | ||

| Solubility | Soluble in alcohol and dipropylene glycol. Insoluble in water. | [10][11] | |

| Log P (o/w) | 5.79 | [7] |

Experimental Protocols

The accurate determination of the physical properties of 15-Hydroxypentadecanoic acid lactone is essential for its quality control and application. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 15-Hydroxypentadecanoic acid lactone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small amount of liquid 15-Hydroxypentadecanoic acid lactone (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Sample Preparation: An excess amount of solid 15-Hydroxypentadecanoic acid lactone is added to a known volume of the solvent (e.g., ethanol, water) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the lactone in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Reporting: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to 15-Hydroxypentadecanoic acid lactone.

Caption: Synthesis and Purification Workflow for 15-Pentadecanolide.

Signaling Pathway Involvement

While 15-Hydroxypentadecanoic acid lactone itself is primarily studied for its fragrance properties, the closely related and structurally similar compound, Muscone (3-methylcyclopentadecanone), has been shown to modulate several key intracellular signaling pathways. These findings suggest potential pharmacological applications for this class of macrocyclic compounds.

Muscone's Influence on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes. Studies have shown that Muscone can modulate this pathway, suggesting a potential therapeutic role.[4]

Caption: Muscone's modulation of the PI3K/Akt/mTOR signaling pathway.

Muscone's Role in MAPK and STAT3 Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical in regulating inflammation, cell proliferation, and survival. Muscone has been found to inhibit the activation of these pathways, which may contribute to its anti-inflammatory and cardioprotective effects.[9]

Caption: Inhibitory effect of Muscone on MAPK and STAT3 signaling pathways.

Muscone's Impact on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the immune and inflammatory responses. Muscone has been demonstrated to suppress the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. For instance, in one study, 6 μg/ml of muscone significantly suppressed the lipopolysaccharide (LPS)-induced increase in IL-1β, TNF-α, and IL-6 in bone marrow-derived macrophages.[7]

Caption: Muscone's inhibition of the NF-κB signaling pathway.

Conclusion

15-Hydroxypentadecanoic acid lactone is a molecule of significant industrial importance, with well-defined physical properties that are critical to its function. The methodologies for determining these properties are well-established and ensure the quality and consistency of the compound. Furthermore, the emerging research into the biological activities of the related compound, Muscone, opens up new avenues for the potential application of this class of macrocyclic lactones in the fields of medicine and drug development. The modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, STAT3, and NF-κB suggests that these molecules may have therapeutic potential beyond their current use as fragrance compounds. Further research is warranted to fully elucidate the mechanisms of action and therapeutic efficacy of 15-Hydroxypentadecanoic acid lactone and its derivatives.

References

- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ScenTree - Exaltolide® (CAS N° 106-02-5) [scentree.co]

- 4. Muscone ameliorates diabetic peripheral neuropathy through activating AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | CD28 dependent PI3K/Akt signaling [reactome.org]

- 7. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DE69530616T2 - MACROCYCLIC LACTON COMPOUNDS AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]

- 9. Muscone inhibits angiotensin II–induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Triptolide exerts pro-apoptotic and cell cycle arrest activity on drug-resistant human lung cancer A549/Taxol cells via modulation of MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13-Hydroxy-oxacyclohexadecan-2-one (CAS 106-02-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxy-oxacyclohexadecan-2-one, with the CAS number 106-02-5, is a macrocyclic lactone also widely known by synonyms such as Pentadecanolide, Cyclopentadecanolide, and Exaltolide.[1] Its IUPAC name is oxacyclohexadecan-2-one.[1] This compound is a colorless to white crystalline solid with a characteristic musk-like odor.[1][2] While it has a history of extensive use as a fragrance and flavoring agent, emerging research has highlighted its potential as a selective inhibitor of cyclic AMP-dependent protein kinase (cAK), suggesting a broader scope for its application in biochemical research and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 106-02-5 | [1] |

| Molecular Formula | C₁₅H₂₈O₂ | [3] |

| Molecular Weight | 240.38 g/mol | [3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 34-38 °C | [4] |

| Boiling Point | 137 °C at 2 mmHg | [4] |

| Density | 0.918 g/mL at 25 °C | [4] |

| Flash Point | >230 °F | [1] |

| Solubility | Insoluble in water; Soluble in alcohol and dipropylene glycol | [2] |

| Vapor Pressure | 6.18E-06 mmHg at 25°C | [2] |

Synthesis

Several synthetic routes for this compound have been described in the literature. One common method involves the ring-opening polymerization of the corresponding hydroxy acid, followed by depolymerization. Another approach is the ring expansion of a smaller cyclic ketone. A chemoenzymatic synthesis from stearic acid has also been reported.

General Experimental Protocol for Synthesis from Vegetable Oil

A novel synthesis method has been developed utilizing a renewable plant resource, Malania oleifera Chum oil, which is rich in 15-tetracosenic acid. This method involves a three-step process: ozonization and reduction, cyclization, and finally, separation and purification.

Materials:

-

Malania oleifera Chum oil

-

Hexane

-

Ethanol

-

Potassium borohydride

-

Hydrochloric acid

-

Glycerol

-

Mixed catalyst (e.g., CH₃ONa/NaOH)

Procedure:

-

Ozonolysis and Reduction: A solution of Malania oleifera Chum oil in a mixture of hexane and ethanol is subjected to ozonolysis at 0°C. The resulting product is then reduced with potassium borohydride. The reaction is neutralized with hydrochloric acid, filtered, washed, and dried to yield ω-hydroxycarboxylic acid triglyceride.

-

Cyclization: The ω-hydroxycarboxylic acid triglyceride is mixed with a catalyst and glycerol. The mixture is heated under vacuum to distill off the glycerol, driving the cyclization reaction to form the crude cyclopentadecanolide. A mixed catalyst system of sodium methoxide and sodium hydroxide has been shown to give a high yield of 63%.[5]

-

Purification: The resulting mixture is purified by distillation and recrystallization from ethanol to yield pure this compound.[5]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound of interest to drug development professionals is its selective inhibition of cyclic AMP-dependent protein kinase (cAK), also known as Protein Kinase A (PKA).

Inhibition of cAMP-Dependent Protein Kinase (cAK/PKA)

Research by Wang and Polya (1996) identified pentadecanolide as a selective inhibitor of rat liver cAK with an IC₅₀ value of 20 μM.[6] PKA is a key enzyme in numerous signal transduction pathways, regulating processes such as gene expression, metabolism, and cell growth and division. The inhibition of PKA can therefore have significant downstream cellular effects.

Proposed Signaling Pathway

The inhibition of PKA by this compound would be expected to disrupt the canonical PKA signaling pathway. In a typical scenario, an extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate various downstream target proteins. By inhibiting the catalytic subunit of PKA, this compound would prevent the phosphorylation of these downstream targets, thereby blocking the cellular response to the initial signal.

Experimental Protocols

General Protocol for cAMP-Dependent Protein Kinase (PKA) Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against PKA, based on radiometric methods.

Materials:

-

Purified PKA enzyme

-

PKA substrate (e.g., Kemptide)

-

[γ-³²P]ATP

-

Assay buffer (e.g., containing MgCl₂, ATP)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PKA substrate, and the test compound (this compound) at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

-

Enzyme Addition: Add the purified PKA enzyme to initiate the reaction.

-

Phosphorylation Reaction: Add [γ-³²P]ATP to start the phosphorylation reaction. Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition at each concentration of the test compound and calculate the IC₅₀ value.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Examination of ω-Pentadecalactone: Molecular Weight and Chemical Formula

This technical guide provides a focused overview of the fundamental chemical properties of ω-Pentadecalactone, a macrocyclic lactone of significant interest to researchers, scientists, and professionals in drug development and fragrance chemistry.

Core Molecular Attributes

ω-Pentadecalactone, also known by synonyms such as Exaltolide, Pentadecanolide, and 15-Hydroxypentadecanoic acid lactone, is a 15-membered ring lactone.[1] Its molecular structure and composition are foundational to its chemical behavior and physical properties.

Quantitative Molecular Data

The precise molecular weight and elemental formula are critical for stoichiometric calculations, analytical characterization, and formulation development. The table below summarizes these key quantitative attributes.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₂₈O₂ | [1][2][3] |

| Molecular Weight | 240.38 g/mol | [4][5] |

| CAS Number | 106-02-5 | [2][5] |

| Appearance | White solid or colorless liquid | [2][3] |

| Melting Point | 34-38 °C | [3][5] |

| Boiling Point | 137 °C at 2 mmHg | [3][5] |

Below is a diagram illustrating the direct relationship between ω-Pentadecalactone and its fundamental molecular properties.

References

A Technical Guide to the Solubility Profile of Cyclopentadecanolide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Cyclopentadecanolide (CAS: 106-02-5), a widely used macrocyclic musk in the fragrance industry. Due to its application in various product formulations, understanding its solubility in different organic solvents is critical. This guide summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual workflow to aid in experimental design.

Introduction to Cyclopentadecanolide

Cyclopentadecanolide, also known under trade names like Exaltolide®, is a synthetic musk that occurs naturally in small amounts in angelica root oil[1][2]. It is a white, crystalline solid at room temperature with a low melting point, typically between 32°C and 38°C[1][2][3][4]. Its chemical structure, (CH₂)₁₄CO₂, classifies it as a macrolide lactone[5]. Valued for its persistent and delicate musk-like odor, it serves as a fixative and fragrance component in perfumes, cosmetics, and other scented products[1][5].

Solubility Profile

The only specific quantitative data point found pertains to its solubility in water, which is extremely low. This underscores its hydrophobic character.

| Solvent | Temperature (°C) | Solubility | Reference Guideline |

| Water | 20 | 0.0003 g/L | OECD Test Guideline 105[6] |

Data from various chemical suppliers and databases provide a general understanding of its solubility in common organic solvents. This information is summarized below for easy comparison.

| Solvent | Solubility Description |

| Alcohols | |

| Ethanol | Soluble[1][2][3] |

| Methanol | Slightly Soluble[1][2][4][7] |

| Glycols | |

| Dipropylene Glycol | Soluble[1][2][3][4][7] |

| Chlorinated Solvents | |

| Chloroform | Slightly Soluble[1][2][4][7] |

| Esters | |

| Ethyl Acetate | Slightly Soluble[1][2][4][7] |

| Aqueous | |

| Water | Insoluble[1][2][3][4][7] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of solid compounds and is highly recommended[8]. The following protocol is a detailed methodology based on established practices[9][10][11].

Objective: To determine the saturation solubility of Cyclopentadecanolide in a specific organic solvent at a controlled temperature.

Materials:

-

Cyclopentadecanolide (solid, high purity)

-

Solvent of interest (analytical grade)

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

Methodology:

-

Preparation:

-

Prepare a series of standard solutions of Cyclopentadecanolide in the chosen solvent at known concentrations to generate a calibration curve.

-

Add an excess amount of solid Cyclopentadecanolide to several flasks. An amount sufficient to ensure a solid phase remains after equilibrium is crucial[8].

-

Precisely add a known volume or mass of the solvent to each flask.

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the flasks for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is common, though preliminary tests may be needed to determine the optimal time[9][11].

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the flasks to rest in the temperature-controlled bath for several hours to let undissolved solids settle.

-

Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare one or more dilutions of the filtered saturated solution with the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the precise concentration of Cyclopentadecanolide.

-

Using the calibration curve, calculate the concentration of Cyclopentadecanolide in the original saturated solution, accounting for any dilutions made. The result represents the solubility at that temperature.

-

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method is illustrated below. This diagram outlines the key steps from preparation to final analysis.

References

- 1. Cas 106-02-5,Cyclopentadecanolide | lookchem [lookchem.com]

- 2. Cyclopentadecanolide | 106-02-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 106-02-5 CAS MSDS (Cyclopentadecanolide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cyclopentadecanolide - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

Spectroscopic Profile of Exaltolide: A Technical Guide

Introduction

Exaltolide, a synthetic macrocyclic musk, is a cornerstone of the fragrance industry, prized for its elegant and persistent musky odor with subtle fruity and animalic undertones. Chemically designated as pentadecanolide, this 15-membered ring lactone is a valuable component in a wide array of consumer products, from fine fragrances to laundry detergents.[1][2][3][4][5][6][7][8] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals involved in drug development and quality control to ensure its identity, purity, and proper application. This technical guide provides an in-depth look at the spectroscopic data of Exaltolide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data visualization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Exaltolide.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | t | 2H | -O-CH ₂- |

| ~2.32 | t | 2H | -CH ₂-C(=O)- |

| ~1.63 | m | 4H | -O-CH₂-CH ₂- and -CH ₂-CH₂-C(=O)- |

| ~1.25 | br s | 18H | -(CH ₂)₉- |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide

| Chemical Shift (δ) ppm | Assignment |

| 173.9 | C=O |

| 63.6 | -O-C H₂- |

| 34.4 | -C H₂-C(=O)- |

| 28.9 | Methylene Chain |

| 27.2 | Methylene Chain |

| 26.5 | Methylene Chain |

| 26.3 | Methylene Chain |

| 26.2 | Methylene Chain |

| 25.9 | Methylene Chain |

| 25.1 | Methylene Chain |

| 24.8 | Methylene Chain |

| 21.9 | Methylene Chain |

Table 3: Infrared (IR) Spectroscopy Data for Exaltolide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (asymmetric) |

| 2854 | Strong | C-H stretch (symmetric) |

| 1735 | Strong | C=O stretch (ester) |

| 1463 | Medium | C-H bend (methylene scissoring) |

| 1245 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data for Exaltolide

| m/z | Relative Intensity (%) | Assignment |

| 240 | 15 | [M]⁺ (Molecular Ion) |

| 98 | 100 | [C₆H₁₀O]⁺ |

| 84 | 85 | [C₅H₈O]⁺ |

| 69 | 70 | [C₅H₉]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Exaltolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the Exaltolide molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of solid Exaltolide.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-15 ppm

-

Number of Scans: 16 to 64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Referencing: The residual solvent peak of CDCl₃ is used as an internal standard (δ = 7.26 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Referencing: The solvent peak of CDCl₃ is used as an internal standard (δ = 77.16 ppm).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Exaltolide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid Exaltolide directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing:

-

The resulting interferogram is automatically converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Exaltolide.

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

-

Dissolve a small amount of Exaltolide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Acquisition Parameters (Electron Ionization - EI):

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: A typical scan speed allows for the acquisition of several spectra across a chromatographic peak if GC-MS is used.

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Exaltolide.

Caption: General workflow for the spectroscopic analysis of Exaltolide.

References

- 1. Exaltolide (106-02-5) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. ScenTree - Exaltolide® (CAS N° 106-02-5) [scentree.co]

- 3. EXALTOLIDE® [firmenich.com]

- 4. specialchem.com [specialchem.com]

- 5. bulkaroma.com [bulkaroma.com]

- 6. EXALTOLIDE® TOTAL [firmenich.com]

- 7. ScenTree - Exaltolide® (CAS N° 106-02-5) [scentree.co]

- 8. fraterworks.com [fraterworks.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. bitesizebio.com [bitesizebio.com]

- 12. youtube.com [youtube.com]

13-Hydroxy-oxacyclohexadecan-2-one material safety data sheet (MSDS)

An in-depth technical guide on the material safety of 13-Hydroxy-oxacyclohexadecan-2-one is challenging to compile as the substance appears to be more commonly known by other names, leading to ambiguity. The most relevant compounds found are Oxacyclohexadecan-2-one (CAS 106-02-5) and 11-Oxahexadecan-16-olide (CAS 3391-83-1). This guide provides a consolidated overview of the safety data for these two related macrocyclic musks, intended for researchers, scientists, and drug development professionals.

Chemical Identification

A clear identification of the chemical substance is the first step in understanding its safety profile. The following table summarizes the key identifiers for the two relevant compounds.

| Identifier | Oxacyclohexadecan-2-one | 11-Oxahexadecan-16-olide |

| Common Name | Pentadecanolide, Exaltolide | Musk R-1 |

| CAS Number | 106-02-5 | 3391-83-1 |

| Molecular Formula | C15H28O2 | C15H28O3 |

| Molecular Weight | 240.38 g/mol | 256.38 g/mol |

| Synonyms | Cyclopentadecanolide, Thibetolide, Muskalactone | 1,7-dioxacycloheptadecan-8-one |

Physical and Chemical Properties

The physical and chemical properties of a substance are crucial for determining its potential hazards and for developing appropriate handling procedures.

| Property | Oxacyclohexadecan-2-one | 11-Oxahexadecan-16-olide |

| Appearance | White crystalline solid | Opaque crystalline mass |

| Odor | Musk-like, sweet | Creamy, powdery musk |

| Melting Point | 32 - 38 °C | 35 °C |

| Boiling Point | 137 °C @ 2 mmHg | 339.62 °C (rough estimate) |

| Flash Point | >110 °C; 148 °C | > 100.00 °C |

| Density | 0.918 g/mL at 25 °C | 1.0509 (rough estimate) |

| Solubility | Insoluble in water; Soluble in alcohol and oils | Almost insoluble in water, soluble in alcohol and oils |

| Vapor Pressure | 0.00085 hPa @ 25°C | 5.72E-07mmHg at 25°C |

Toxicological Data

Toxicological data provides information on the potential health effects of a substance.

| Test | Oxacyclohexadecan-2-one | 11-Oxahexadecan-16-olide |

| Acute Oral LD50 (Rat) | > 5 g/kg | Low toxicity by ingestion. |

| Acute Dermal LD50 (Rabbit) | > 5 g/kg | Low toxicity by skin contact. |

| Skin Irritation | May cause skin irritation. | A skin irritant. |

| Eye Irritation | May cause eye irritation. | Avoid contact with eyes. |

| Sensitization | May cause an allergic skin reaction. | Not classified as a sensitizer. |

Hazard Identification and Classification

Oxacyclohexadecan-2-one

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Oxacyclohexadecan-2-one is considered hazardous.

-

Hazard Statements: May cause an allergic skin reaction. Toxic to aquatic life with long lasting effects.

-

Signal Word: Warning

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. Avoid release to the environment.

-

Response: IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. Collect spillage.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

11-Oxahexadecan-16-olide

This substance is not classified as hazardous according to the GHS.

-

Hazard Statements: None found.

-

Signal Word: No signal word.

-

Precautionary Statements:

-

S2: Keep out of the reach of children.

-

S24/25: Avoid contact with skin and eyes.

-

S36: Wear suitable protective clothing.

-

Experimental Protocols

Visualizations

Hazard Communication and Management Flowchart

The Biological Genesis of ω-Pentadecalactone in Angelica Root Oil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Pentadecalactone, a macrocyclic lactone, is a significant contributor to the characteristic aroma of Angelica root oil and possesses various biological activities, making it a molecule of interest for the pharmaceutical and fragrance industries. While its presence in Angelica species, such as Angelica archangelica, is well-documented, the precise biosynthetic pathway of this C15 lactone within the plant remains to be fully elucidated. This technical guide synthesizes the current understanding of fatty acid metabolism in plants to propose a putative biosynthetic pathway for ω-pentadecalactone. We detail the key enzymatic steps, precursor molecules, and provide comprehensive experimental protocols for the elucidation and validation of this pathway. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of macrocyclic lactones in medicinal plants.

Introduction

Angelica species, belonging to the Apiaceae family, are renowned for their rich phytochemical profiles, which include a variety of bioactive compounds such as coumarins, essential oils, and polysaccharides. The essential oil extracted from the roots of these plants is particularly valued for its aromatic properties and therapeutic applications. A key component of this oil is ω-pentadecalactone (also known as exaltolide), a 16-membered ring macrolide that imparts a distinct musky aroma. Beyond its olfactory significance, ω-pentadecalactone and other macrocyclic lactones have garnered attention for their potential pharmacological activities.

The biosynthesis of such specialized metabolites in plants is a complex process involving multiple enzymatic reactions and metabolic pathways. Understanding the biological origin of ω-pentadecalactone in Angelica root is crucial for several reasons. It can enable the metabolic engineering of plants or microbial systems for enhanced production, provide insights into the regulation of secondary metabolism in medicinal plants, and potentially lead to the discovery of novel enzymes with biotechnological applications.

This whitepaper outlines a putative biosynthetic pathway for ω-pentadecalactone in Angelica root, drawing upon established principles of fatty acid metabolism and modification in plants. We provide detailed experimental methodologies that can be employed to investigate and confirm this proposed pathway, from the identification of precursor molecules to the characterization of the enzymes involved.

Proposed Biosynthetic Pathway of ω-Pentadecalactone

The formation of ω-pentadecalactone in Angelica root is hypothesized to originate from the plant's primary fatty acid metabolism. The proposed pathway involves two key enzymatic transformations: the ω-hydroxylation of a C15 fatty acid followed by an intramolecular esterification (lactonization) to form the macrocyclic lactone.

Step 1: ω-Hydroxylation of Pentadecanoic Acid

The likely precursor for ω-pentadecalactone is pentadecanoic acid (C15:0), a saturated fatty acid. The initial and rate-limiting step in the pathway is proposed to be the hydroxylation of the terminal methyl group (ω-carbon) of pentadecanoic acid to yield 15-hydroxypentadecanoic acid. This reaction is catalyzed by a specific type of enzyme known as a fatty acid ω-hydroxylase.

In plants, fatty acid ω-hydroxylases are predominantly members of the cytochrome P450 (CYP) superfamily of monooxygenases. Specifically, enzymes belonging to the CYP86 and CYP94 families have been shown to catalyze the ω-hydroxylation of various fatty acids. These enzymes are typically membrane-bound and require a partnering CPR (cytochrome P450 reductase) to transfer electrons from NADPH.

Step 2: Intramolecular Esterification (Lactonization)

Following ω-hydroxylation, the resulting 15-hydroxypentadecanoic acid undergoes an intramolecular esterification reaction. In this step, the terminal hydroxyl group attacks the carboxyl group of the same molecule, leading to the formation of a cyclic ester, which is ω-pentadecalactone, with the concomitant release of a water molecule.

The enzymatic basis for this lactonization step in plants is less well-characterized than ω-hydroxylation. It could be a spontaneous, pH-dependent cyclization under specific cellular conditions or, more likely, catalyzed by an esterase or a yet-to-be-identified lactone synthase.

Foundational Research on 15-Membered Ring Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research surrounding 15-membered ring lactones. This class of macrocycles, most notably represented by the macrolide antibiotic azithromycin, exhibits a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This document details their mechanisms of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Biological Activities and Therapeutic Potential

Fifteen-membered ring lactones are a significant class of natural and synthetic compounds with diverse therapeutic applications. Their biological activities stem from their unique macrocyclic structure, which allows for specific interactions with various biological targets.

Antibacterial Activity

The most well-established therapeutic use of 15-membered ring lactones is in the treatment of bacterial infections. Azithromycin, a prominent member of this class, is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action: 15-membered macrolides bind to the 50S ribosomal subunit in bacteria, specifically interacting with the 23S rRNA. This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and thus halting protein synthesis.[3] This bacteriostatic action is highly selective for bacterial ribosomes, contributing to the favorable safety profile of these antibiotics.

Anticancer Activity

Emerging research has highlighted the potential of 15-membered ring lactones as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5]

Mechanism of Action: The anticancer effects of macrolides are multifaceted. They have been shown to inhibit autophagy by blocking lysosomal acidification, leading to the accumulation of unfolded proteins and reactive oxygen species (ROS).[6][7] This triggers the integrated stress response (ISR), involving the activation of signaling pathways such as PERK/eIF2α/ATF4/CHOP, which can ultimately lead to apoptosis.[6][8]

Anti-inflammatory Activity

Certain 15-membered macrolides exhibit potent anti-inflammatory properties, independent of their antimicrobial effects. This has led to their investigation in the management of chronic inflammatory diseases.[9][10]

Mechanism of Action: The anti-inflammatory effects are mediated through the modulation of various signaling pathways. Macrolides can suppress the activation of key transcription factors like NF-κB and AP-1, which are central to the inflammatory response.[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[10][13]

Quantitative Data on Biological Activity

The following tables summarize the minimum inhibitory concentrations (MIC) for the antibacterial activity of azithromycin and the half-maximal inhibitory concentrations (IC50) for the anticancer activity of representative 15-membered ring lactones.

Table 1: Minimum Inhibitory Concentrations (MIC) of Azithromycin against Common Respiratory Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | ≤0.06 - 0.5 | 1.0 - >256 | [14][15][16] |

| Haemophilus influenzae | 1.0 - 2.0 | 2.0 - 4.0 | [14][16][17] |

| Moraxella catarrhalis | ≤0.03 - 0.12 | ≤0.06 - 0.25 | [14][16][17] |

Table 2: Anticancer Activity (IC50) of Representative 15-Membered Ring Lactones

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 | [5] |

| Parthenolide | MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [5] |

| Spongistatin 1 | Various Human Cancer Lines | 0.000037 - 0.0005 | [3] |

| Compound 1 | HCT116 (Colon Cancer) | 22.4 | [18] |

| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [18] |

| Compound 7 | MCF-7 (Breast Cancer) | <10 | [19] |

| Compound 8 | MCF-7 (Breast Cancer) | <10 | [19] |

| Compound 9 | MCF-7 (Breast Cancer) | <10 | [19] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 15-membered ring lactone and the determination of its biological activity.

Synthesis of a Novel 15-Membered "11a-Azalide"

This protocol is adapted from the synthesis of (13R)-benzyloxymethyl-11a-azalide, a novel 15-membered macrolide.[20]

Materials:

-

9-dihydroerythromycin A derivative (seco-acid 8)

-

Triethylamine (Et3N)

-

2,4,6-trichlorobenzoyl chloride

-

4-dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

Procedure:

-

To a solution of the seco-acid 8 (1 equiv) in anhydrous THF (to a concentration of 50 mM), add triethylamine (1.2 equiv).

-

To this solution, add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and stir the mixture at room temperature for 1 hour to form the mixed anhydride.

-

In a separate flask, prepare a refluxing solution of 4-dimethylaminopyridine (25 equiv) in anhydrous toluene (at a concentration that is ten times the volume of the mixed anhydride solution).

-

Add the solution of the mixed anhydride dropwise to the refluxing DMAP solution over a period of 4 hours using a syringe pump.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 1 hour.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 15-membered macrolide 9 .

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.[21][22][23][24][25]

Materials:

-

Test compound (15-membered ring lactone)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only) on each plate.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 15-membered ring lactones.

Antibacterial Mechanism of Action

References

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Development of Macrolides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]

- 7. cell-stress.com [cell-stress.com]

- 8. researchgate.net [researchgate.net]

- 9. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]